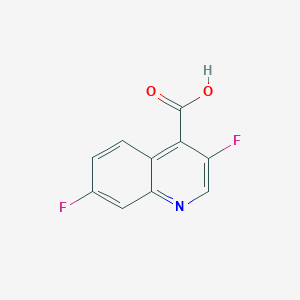

4-Quinolinecarboxylic acid, 3,7-difluoro-

Description

The study of 4-Quinolinecarboxylic acid, 3,7-difluoro- is situated at the intersection of several key areas in contemporary drug discovery. Its foundational quinolinecarboxylic acid structure is a well-established pharmacophore, while the presence of two fluorine atoms reflects a strategic approach to optimizing molecular properties for enhanced therapeutic efficacy.

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent heterocyclic scaffold in a vast number of biologically active compounds. researchgate.netresearchgate.net When functionalized with a carboxylic acid group, particularly at the 4-position, the resulting quinoline-4-carboxylic acid core becomes a versatile platform for the development of a wide array of therapeutic agents. researchgate.netrsc.org

Historically, this scaffold is most famously associated with the quinolone class of antibiotics. researchgate.net However, the therapeutic applications of quinolinecarboxylic acid derivatives have expanded far beyond their antibacterial origins. Researchers have successfully developed compounds based on this scaffold with a diverse range of biological activities, including:

Anticancer: Certain quinoline-4-carboxylic acid derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. nih.gov They can exert their effects through mechanisms such as the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. nih.gov

Antiviral: The quinoline scaffold has been explored for its potential in developing antiviral agents. mdpi.com

Anti-inflammatory: Some derivatives have shown promising anti-inflammatory properties.

Antimalarial: The quinoline core is a well-known feature of many antimalarial drugs. rsc.org

The versatility of the quinolinecarboxylic acid scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its pharmacological profile.

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance their therapeutic potential. This is due to the unique properties of the fluorine atom, which is small and highly electronegative. cymitquimica.com When substituted into a quinolinecarboxylic acid scaffold, fluorine can impart several beneficial effects:

Improved Metabolic Stability: Fluorine can block sites on the molecule that are susceptible to metabolic oxidation, thereby increasing the drug's half-life in the body.

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to stronger interactions with target proteins, potentially increasing the potency of the compound. cymitquimica.com

Induction of Favorable Conformations: The presence of fluorine can influence the preferred three-dimensional shape of a molecule, which can be critical for optimal binding to its biological target.

The strategic placement of fluorine atoms can therefore be a powerful tool for optimizing the drug-like properties of quinolinecarboxylic acid derivatives.

While specific research data on 4-Quinolinecarboxylic acid, 3,7-difluoro- is limited in publicly available literature, the research on structurally related difluoro- and polyfluoro-quinolinecarboxylic acids provides valuable insights into its potential applications and areas of ongoing investigation. The primary research directions for these compounds are focused on their potential as anticancer and antibacterial agents.

In the realm of anticancer research , the focus is on developing potent and selective inhibitors of enzymes crucial for cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH). nih.gov The structure-activity relationship (SAR) studies of quinoline carboxylic acid analogs as DHODH inhibitors have identified key regions of the molecule where specific substitutions are critical for activity. These include the C(2) position, which often requires bulky hydrophobic groups, the C(4) position, which necessitates the carboxylic acid for activity, and the benzo portion of the quinoline ring, where substitutions like fluorine can modulate potency. nih.gov

In the field of antibacterial research , the development of new fluoroquinolones continues to be an important area of study to combat the rise of antibiotic resistance. Research in this area often involves the synthesis of novel derivatives with modifications at various positions of the quinoline ring to enhance their spectrum of activity and overcome resistance mechanisms.

The synthesis of fluorinated quinoline-4-carboxylic acids is often achieved through established methods such as the Pfitzinger or Doebner reactions, which involve the condensation of an appropriate aniline (B41778) with a β-ketoester or a similar precursor. researchgate.net However, the synthesis of specific polysubstituted analogues like 4-Quinolinecarboxylic acid, 3,7-difluoro- can present unique challenges that require tailored synthetic strategies.

While the specific biological activity and therapeutic potential of 4-Quinolinecarboxylic acid, 3,7-difluoro- remain to be fully elucidated in published research, the extensive body of work on related fluoroquinolonecarboxylic acids strongly suggests that it is a compound of significant interest with the potential for further investigation in the development of new therapeutic agents.

Data Tables

Table 1: Biological Activities of Quinolinecarboxylic Acid Scaffolds

| Biological Activity | Therapeutic Area | Key Molecular Targets (Examples) |

| Antibacterial | Infectious Diseases | DNA Gyrase, Topoisomerase IV |

| Anticancer | Oncology | Dihydroorotate Dehydrogenase (DHODH) |

| Antiviral | Infectious Diseases | Viral Enzymes |

| Anti-inflammatory | Inflammatory Diseases | Inflammatory Pathway Proteins |

| Antimalarial | Infectious Diseases | Parasitic Enzymes |

Table 2: Effects of Fluorine Substitution in Quinoline Derivatives

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | Blocking of metabolically labile sites |

| Binding Affinity | Enhanced | Stronger interactions with target proteins |

| Lipophilicity | Modulated | Influences solubility and membrane permeability |

| pKa | Altered | Affects ionization state and bioavailability |

| Molecular Conformation | Influenced | Can lead to more favorable binding conformations |

Structure

3D Structure

Properties

CAS No. |

834884-20-7 |

|---|---|

Molecular Formula |

C10H5F2NO2 |

Molecular Weight |

209.15 g/mol |

IUPAC Name |

3,7-difluoroquinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H5F2NO2/c11-5-1-2-6-8(3-5)13-4-7(12)9(6)10(14)15/h1-4H,(H,14,15) |

InChI Key |

CXGUTIIHJMFOBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1F)F)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Quinolinecarboxylic Acid, 3,7 Difluoro and Its Analogues

Strategic Approaches to the 4-Quinolinecarboxylic Acid Core Synthesis

The construction of the fundamental quinoline (B57606) ring system is a critical step in the synthesis of 4-Quinolinecarboxylic acid, 3,7-difluoro-. Several classical and modern synthetic reactions have been adapted and optimized for the preparation of highly functionalized and specifically fluorinated quinoline cores.

Pfitzinger Condensation Reactions and Recent Adaptations

The Pfitzinger reaction, a robust method for synthesizing quinoline-4-carboxylic acids, traditionally involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a strong base. ablelab.euwikipedia.org The reaction mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently tautomerizes to an enamine. The enamine then undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid. ablelab.euwikipedia.org

While a versatile and widely used method, the harsh, strongly alkaline conditions of the classical Pfitzinger reaction can pose limitations, particularly when substrates are sensitive to these conditions. rsc.org Recent adaptations have focused on mitigating these issues. For instance, the use of enaminones as the carbonyl component has been explored, which can proceed under milder aqueous base conditions. ijsr.net Another modification involves a TMSCl-promoted reaction of isatins with N,N-dimethylenaminones in alcohol/water mixtures, offering an efficient one-pot synthesis of quinoline-4-carboxylic esters/acids.

However, the application of the Pfitzinger reaction to the synthesis of compounds with specific fluorine substitution patterns, such as 3,7-difluoro-4-quinolinecarboxylic acid, requires careful consideration of the stability of the fluorinated precursors under the reaction conditions. The high temperatures and basic environment could potentially lead to unwanted side reactions or decomposition of starting materials. sid.ir

Gould-Jacobs Reaction and Cyclization Pathways in Fluoroquinolone Synthesis

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which are key precursors to many quinolone antibiotics. wikipedia.orgd-nb.info This thermal cyclization process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester. ablelab.euwikipedia.org Subsequent heating induces a 6-electron cyclization, leading to a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in the 4-oxo tautomeric form. wikipedia.org Saponification of the ester followed by acidification yields the desired 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. wikipedia.org

The regioselectivity of the Gould-Jacobs reaction is a critical consideration, especially when using asymmetrically substituted anilines, as cyclization can occur at either of the two ortho positions. d-nb.info This can lead to a mixture of products, and the outcome is generally governed by both steric and electronic factors.

Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net The high temperatures achievable with microwave irradiation facilitate the intramolecular cyclization. ablelab.eu

A notable example demonstrating the utility of the Gould-Jacobs reaction in the synthesis of difluorinated quinolones is the preparation of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. nih.gov This highlights the viability of using difluorinated anilines as precursors in this cyclization pathway to generate the core structure of important fluoroquinolone analogues.

Synthesis of Novel Precursors and Advanced Intermediates

The successful synthesis of 4-Quinolinecarboxylic acid, 3,7-difluoro- is heavily reliant on the availability of appropriately functionalized and fluorinated precursors. A key starting material for the Gould-Jacobs approach would be a suitably substituted difluoroaniline.

The synthesis of difluoroanilines can be a multi-step process. For instance, 3,5-difluoroaniline (B1215098) can be prepared from 2,4-difluoroaniline (B146603) through a five-stage synthesis involving acetylation, nitration, deacetylation, removal of the amino group, and subsequent reduction of the nitro group. google.com Another route involves the reaction of 3,5-difluorochlorobenzene with ammonia (B1221849) in the presence of a copper catalyst. google.com Similarly, 3,4-difluoroaniline (B56902) can be synthesized by the nitration of ortho-difluorobenzene followed by reduction. google.com

The development of efficient and scalable syntheses for these and other specifically substituted difluoroanilines is crucial for their application in the construction of complex fluoroquinolones. Photoinduced methods for the difluoroalkylation of anilines are also emerging as a mild and practical approach for creating advanced fluorinated intermediates. acs.orgnih.gov

Chemical Derivatization and Scaffold Diversification Strategies

Once the core 3,7-difluoro-4-quinolinecarboxylic acid scaffold is synthesized, further derivatization is often employed to fine-tune its biological activity. Modification at the N-1 position is a particularly common and effective strategy.

Exploration of N-1 Substituents and their Synthetic Routes

A variety of substituents can be introduced at the N-1 position of the quinolone ring, and the nature of this substituent can have a significant impact on the compound's properties. Common synthetic routes to introduce these substituents often involve the alkylation of the N-1 position of the corresponding 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ester.

For example, in the synthesis of 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivatives, the ethyl ester can be treated with dibromoethane to introduce an ethenyl group at the N-1 position. google.com Subsequent hydrolysis then yields the final carboxylic acid. This general strategy can be adapted to introduce a wide range of alkyl and functionalized alkyl groups.

Another approach involves a three-step reaction sequence where a β-oxobenzenepropanoic acid ethyl ester is first treated with triethylorthoformate, followed by reaction with an amine (e.g., cyclopropylamine), and finally, ring closure is effected with a base like potassium t-butoxide. google.com This method allows for the direct incorporation of the desired N-1 substituent during the quinolone ring formation.

Stereoselective Introduction and Modification of C-7 Side Chains

The introduction of substituents at the C-7 position of the quinoline nucleus is a key strategy in modifying the pharmacological profile of this class of compounds. In analogues such as quinolone antibacterials, the C-7 side chain significantly influences potency and spectrum of activity. The synthesis of derivatives with stereochemically defined side chains is of particular interest.

A notable example, analogous to the functionalization of the 3,7-difluoro-4-quinolinecarboxylic acid core, involves the synthesis of 7-(3-amino- or 3-aminomethyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. nih.gov In these syntheses, the key step is the nucleophilic aromatic substitution of a fluorine atom at the C-7 position by a chiral, disubstituted pyrrolidine (B122466). The presence of a methyl or phenyl group on the pyrrolidine ring introduces stereocenters, and controlling the stereochemistry of these substituents is critical for biological activity. nih.gov Research has shown that while many of these stereochemically complex agents have in vitro activity equal to or less than their unsubstituted counterparts, specific configurations can lead to exceptional potency. For instance, 7-[3-(aminomethyl)-3-methyl-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid demonstrated outstanding potency, especially against Gram-positive organisms. nih.gov

The synthesis of these chiral C-7 side chains often begins from optically active starting materials, such as amino acids, to build the substituted heterocyclic moiety before its attachment to the quinoline core. This approach ensures the stereochemical integrity of the final molecule.

| C-7 Side Chain | Quinolone Core | Key Feature | Reference |

|---|---|---|---|

| 3-(Aminomethyl)-3-methyl-1-pyrrolidinyl | 1-cyclopropyl-6,8-difluoro-4-oxo-3-quinolinecarboxylic acid | Chiral quaternary center leading to exceptional potency. | nih.gov |

| Cyclic Amines (e.g., piperazine (B1678402), morpholine) | 1-carboxymethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid | Introduction of various cyclic amines to modulate properties. | researchgate.net |

Introduction of Other Functional Groups and Heterocyclic Moieties

Beyond the C-7 side chain, the introduction of other functional groups and heterocyclic systems onto the quinoline scaffold is a versatile strategy for creating diverse analogues. These modifications can be made at various positions, such as C-2, C-3, and C-8, often leveraging the reactivity of the core structure.

One approach involves the synthesis of quinoline-imidazole hybrid derivatives. researchgate.net This can be achieved by first preparing a suitable quinoline-4-carboxylic acid intermediate via a Pfitzinger or Doebner reaction. The carboxylic acid group is then reacted with various aromatic 1,2-diamines in the presence of a condensing agent like polyphosphoric acid (PPA) to construct the imidazole (B134444) ring fused to another scaffold that is then linked to the quinoline. researchgate.net Similarly, the carboxylic acid function can be converted into amides (carboxamides) by coupling with amines. researchgate.net

Functionalization at the C-2 position is also common. For instance, a 2-thiol group can be introduced, which can then be alkylated, as seen in the synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing aryl or heteroaryl substituents, typically at positions activated by a halide or triflate group. nih.govnih.gov

The Gould-Jacobs cyclization provides a route to 4-oxo-quinoline-3-carboxylic acids that can be further substituted. For example, this method has been used to synthesize 7-chloro-8-substituted derivatives, demonstrating the ability to introduce functional groups on the benzenoid ring of the quinoline system. researchgate.net These varied methodologies allow for the creation of a vast library of analogues with tailored chemical properties.

| Method | Position(s) Functionalized | Group/Moiety Introduced | Reference |

|---|---|---|---|

| Condensation with 1,2-diamines | C-4 (via carboxylic acid) | Imidazole-based heterocycles | researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | C-7 | Piperazine and other cyclic amines | mdpi.com |

| Suzuki Coupling | Various (e.g., C-6) | Aryl or heteroaryl groups | nih.govnih.gov |

| Gould-Jacobs Cyclization | C-7, C-8 | Halogens, alkyl groups | researchgate.net |

Process Optimization for Enhanced Reaction Yields and Purity

The classical methods for synthesizing the quinoline-4-carboxylic acid core, primarily the Doebner and Pfitzinger reactions, often suffer from drawbacks such as harsh conditions, low yields, and long reaction times. researchgate.net Consequently, significant research has focused on process optimization to develop more efficient, scalable, and environmentally benign syntheses.

For the Doebner reaction, which involves the three-component condensation of an aniline, an aldehyde, and pyruvic acid, yields can be low when using electron-deficient anilines. nih.gov Optimization studies have systematically investigated the effects of catalysts, solvents, and reaction temperatures. A significant improvement was achieved by developing a hydrogen-transfer model of the Doebner reaction. nih.gov Key optimization steps included the use of BF₃·THF as a catalyst in acetonitrile (B52724) (MeCN) and, crucially, the slow, dropwise addition of pyruvic acid to the reaction mixture. This latter modification suppresses the formation of impurities at elevated temperatures. nih.gov These optimized conditions increased the yield for an electron-deficient substrate from a moderate level to 82% and proved scalable. nih.gov

| Parameter | Initial Condition | Optimized Condition | Impact on Yield | Reference |

|---|---|---|---|---|

| Catalyst | Various Lewis/Brønsted acids | BF₃·THF (0.5 equiv) | Maintained high activity | nih.gov |

| Solvent | DCE, THF, DMF, etc. | MeCN | Good yield with easier workup | nih.gov |

| Reactant Addition | All components at once | Dropwise addition of pyruvic acid | Improved yield by suppressing side reactions | nih.gov |

| Overall Yield | Moderate | 82% | Significant improvement | nih.gov |

Similarly, the Pfitzinger reaction, the condensation of isatin with a carbonyl compound, has been optimized. wikipedia.org Low yields can arise from competing side reactions, such as decarboxylation. nih.gov One optimization strategy involved changing a protecting group on a precursor from a pivaloyl amide to a Boc carbamate, which prevented this unwanted side reaction and improved the yield of the desired cyclization product. nih.gov

Structure Activity Relationship Sar Studies of Difluorinated Quinolinecarboxylic Acid Analogues

Impact of Fluoro Substitutions on Biological Potency and Selectivity

The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. rsc.org Fluorine's unique characteristics—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, acidity, and binding interactions. researchgate.netsci-hub.st In the context of quinolinecarboxylic acids, fluoro substitutions are pivotal in defining their biological potency and selectivity.

The presence of a fluorine atom, particularly at the C-6 position (analogous to the C-7 position in 3,7-difluoro-4-quinolinecarboxylic acid), is a hallmark of many potent fluoroquinolone antibacterials. This substitution is known to significantly enhance activity against a broad range of bacteria. researchgate.net The fluorine atom at C-7 is believed to improve cell penetration and interaction with the target enzymes, DNA gyrase and topoisomerase IV.

Furthermore, fluorination can increase metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net The C-F bond is stronger than the C-H bond, making it less prone to enzymatic cleavage. This can lead to an extended half-life and improved bioavailability. The electronic effects of fluorine can also modulate the acidity of the carboxylic acid group at C-4 and the basicity of amine substituents (e.g., at C-7), which are critical for target binding and pharmacokinetic properties. sci-hub.st

Table 1: General Effects of Fluorine Substitution on Molecular Properties

| Property | Impact of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Generally increased | The strong C-F bond resists oxidative metabolism. researchgate.net |

| Lipophilicity | Increased (aromatic F) | Fluorine is lipophilic, which can enhance membrane permeability. sci-hub.st |

| Acidity/Basicity | Modulated | The strong electron-withdrawing nature of fluorine alters the pKa of nearby functional groups. sci-hub.st |

| Binding Affinity | Often enhanced | Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets. |

| Conformation | Influenced | Fluorine substitution can induce specific molecular conformations due to stereoelectronic effects. beilstein-journals.org |

Elucidation of N-1 Substituent Effects on Bioactivity Profiles

The substituent at the N-1 position of the quinoline (B57606) ring is a critical determinant of biological activity, particularly for antibacterial agents. SAR studies on fluoroquinolones have consistently shown that the size and nature of this group are crucial for potent inhibition of bacterial enzymes.

Small, sterically non-demanding groups are generally preferred. A cyclopropyl (B3062369) group at the N-1 position is a common feature in many highly active fluoroquinolones. This substituent is thought to provide an optimal conformation for binding to the DNA gyrase-DNA complex. Other small alkyl groups, such as ethyl, are also well-tolerated and contribute to significant antibacterial potency. The introduction of bulkier substituents at this position often leads to a decrease in activity, likely due to steric hindrance within the enzyme's binding pocket. The 1-substituted-1,4-dihydro-6-fluoro-4-oxo-7-piperazinyl-3-carboxylic acid moiety is a fundamental scaffold for many approved fluoroquinolone drugs. researchgate.net

Table 2: Influence of N-1 Substituents on Quinolone Antibacterial Activity

| N-1 Substituent | General Effect on Activity | Example Compounds (Illustrative) |

|---|---|---|

| Cyclopropyl | High potency, broad spectrum | Ciprofloxacin (B1669076) |

| Ethyl | Good potency | Norfloxacin |

| tert-Butyl | Reduced potency | Experimental compounds |

| Aryl (e.g., Phenyl) | Generally reduced antibacterial activity | Experimental compounds |

Investigation of C-7 Side Chain Contributions to Receptor Binding and Efficacy

The substituent at the C-7 position is perhaps the most versatile handle for modulating the properties of quinolinecarboxylic acids. This side chain significantly influences the antibacterial spectrum, potency, and pharmacokinetic profile. The C-7 substituent extends into the solvent-exposed region of the enzyme-DNA complex and can interact with specific amino acid residues, influencing both target binding and cell wall penetration.

Typically, nitrogen-containing heterocyclic rings, such as piperazine (B1678402) and pyrrolidine (B122466), are the most effective substituents for broad-spectrum antibacterial activity. researchgate.net These basic moieties are often protonated at physiological pH, which can aid in bacterial uptake through porin channels. For example, CI-934, a difluorinated quinolinecarboxylic acid, possesses an ethyl-amino-methyl pyrrolidine side chain that contributes to its potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

Modifications to these heterocyclic rings can further refine the activity. The addition of alkyl groups or other functional groups can enhance activity against specific pathogens, such as Gram-positive bacteria or atypical organisms. researchgate.net The nature of the C-7 side chain is a key factor in balancing antibacterial potency with other properties.

Table 3: Impact of C-7 Heterocyclic Side Chains on Antibacterial Spectrum

| C-7 Side Chain | Typical Activity Profile | Rationale |

|---|---|---|

| Unsubstituted Piperazine | Broad spectrum, particularly potent against Gram-negative bacteria. | Basic nitrogen improves uptake and target interaction. |

| Methylpiperazine | Enhanced activity against some Gram-negative bacteria. | Methyl group can improve pharmacokinetic properties. |

| Aminopyrrolidine | Potent activity against both Gram-positive and Gram-negative bacteria. | The amino group can form additional interactions with target enzymes. |

| Fused Rings (e.g., as in Moxifloxacin) | Enhanced Gram-positive and anaerobic activity. | The bulkier, more rigid structure can alter target binding specificity. |

Correlations Between Stereochemistry and Biological Response

Stereochemistry plays a crucial role in the biological activity of chiral quinolinecarboxylic acid analogues. nih.gov When a chiral center is present, typically within the C-7 side chain or occasionally at the N-1 substituent, the different enantiomers or diastereomers can exhibit vastly different potencies and pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer.

The presence of fluorine can significantly influence stereochemical behavior and conformational stability. beilstein-journals.org For quinolones, the spatial arrangement of the C-7 substituent is critical. One enantiomer will often position the key interacting groups (e.g., a basic amine) more favorably within the binding pocket of DNA gyrase or topoisomerase IV, leading to stronger inhibition. The other enantiomer, with a different three-dimensional orientation, may bind less effectively or not at all.

A classic example in the broader quinolone class is the difference between ofloxacin (B1677185) (a racemic mixture) and its pure S-(-)-enantiomer, levofloxacin. Levofloxacin is approximately 8 to 128 times more active than its R-(+)-enantiomer, demonstrating the profound impact of stereochemistry on biological response.

Table 4: Stereochemistry and Biological Activity

| Factor | Importance | Mechanism |

|---|---|---|

| Enantiomeric Purity | High | One enantiomer is typically much more active than the other. |

| Receptor/Enzyme Fit | Critical | The 3D structure of the drug must complement the chiral binding site of the biological target. nih.gov |

| Pharmacokinetics | Can be significant | Stereoisomers can be metabolized or transported differently in the body. nih.gov |

| Conformational Stability | Influential | Fluorine substitution can lock the molecule into a more biologically active conformation. beilstein-journals.org |

SAR Paradigms in Specific Therapeutic Areas (e.g., Antimicrobial, Antiviral, Anticancer)

While the quinolinecarboxylic acid scaffold is most famously associated with antibacterial drugs, its analogues have shown promise in other therapeutic areas, including antiviral and anticancer applications. The SAR paradigms for these different activities can vary significantly, as the molecular targets are distinct.

Antimicrobial Activity: The SAR for antibacterial quinolones is well-established. Key structural requirements include:

A carboxylic acid at the C-3 position (esterification or amidation generally abolishes activity).

A ketone at the C-4 position.

A small substituent (e.g., cyclopropyl, ethyl) at the N-1 position. researchgate.net

A fluorine atom at C-6 (or C-7 in the parent compound's numbering) for high potency.

A heterocyclic ring system, such as piperazine or pyrrolidine, at the C-7 position to modulate spectrum and potency. researchgate.net

Antiviral and Anticancer Activity: Interestingly, some quinolinecarboxylic acids exert antiviral and anticancer effects not by targeting pathogen-specific enzymes but by inhibiting a host enzyme: dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govelsevierpure.comnih.gov This enzyme is crucial for the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the rapid proliferation of cancer cells and the replication of certain viruses. nih.govnih.gov

The SAR for DHODH inhibition differs markedly from that for antibacterial activity. A prominent example is Brequinar (B1684385), a potent anticancer and antiviral agent. nih.gov The key SAR features for this class include:

A strict requirement for the carboxylic acid at the C-4 position. nih.gov

A large, bulky, hydrophobic substituent at the C-2 position (e.g., a biphenyl (B1667301) or phenoxyphenyl group). nih.govnih.gov This group occupies a large hydrophobic pocket in the DHODH enzyme.

Appropriate substitutions on the benzo portion of the quinoline ring (e.g., fluorine at C-6) are necessary for potent inhibition. nih.gov

Unlike antibacterials, the N-1 and C-7 positions are generally unsubstituted.

Table 5: Comparative SAR for Different Therapeutic Activities

| Structural Position | Antimicrobial | Antiviral/Anticancer (DHODH Inhibition) |

|---|---|---|

| N-1 | Small alkyl/cycloalkyl group required. researchgate.net | Generally unsubstituted. |

| C-2 | Generally unsubstituted (H). | Large hydrophobic group required. nih.gov |

| C-3 | Carboxylic acid essential. | Carboxylic acid essential. |

| C-4 | Carbonyl group essential. | Carbonyl group essential. |

| C-7 | Heterocyclic ring required. researchgate.net | Generally unsubstituted. |

Molecular Mechanisms of Action and Target Engagement

Inhibition of Bacterial Type II Topoisomerases: DNA Gyrase and Topoisomerase IV Pathways

The primary antibacterial mechanism of 4-quinolinecarboxylic acid derivatives, including 3,7-difluoro-4-quinolinecarboxylic acid, involves the targeting of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.govnih.gov These enzymes are essential for bacterial survival as they manage the topological state of DNA, a critical process for DNA replication, transcription, and repair. nih.govresearchgate.net DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, while topoisomerase IV's main role is the decatenation, or unlinking, of daughter chromosomes after replication. nih.govresearchgate.net

The key event in the action of quinolones is the stabilization of a ternary complex consisting of the enzyme, the DNA, and the drug molecule. nih.govnih.gov This action traps the topoisomerase on the DNA in a state where the DNA is cleaved. nih.govresearchgate.net By inhibiting the ability of the enzyme to ligate the cleaved DNA strands, the compound effectively converts the essential enzyme into a cellular poison. acs.org The accumulation of these trapped enzyme-DNA complexes leads to a halt in DNA synthesis and cell growth. nih.govresearchgate.net At higher concentrations, these complexes can lead to the release of double-strand DNA breaks, which is a lethal event for the bacterial cell. nih.govresearchgate.net

Fluoroquinolones are highly specific for bacterial type II topoisomerases over their eukaryotic counterparts. nih.gov The selectivity and potency can vary between different bacteria; for instance, in many gram-negative bacteria, DNA gyrase is the primary target, whereas in some gram-positive bacteria, topoisomerase IV is the preferential target. nih.govnih.gov Resistance to these compounds often arises from mutations in the genes encoding the subunits of these enzymes. nih.govnih.gov

Mechanism of Dihydroorotate (B8406146) Dehydrogenase (DHODH) Modulation

Beyond their well-established antibacterial activity, certain 4-quinolinecarboxylic acid derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH). nih.govnih.gov DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. nih.gov This pathway is vital for the synthesis of nucleotides required for cell growth and proliferation. nih.govfao.org Inhibition of DHODH leads to pyrimidine depletion, which in turn causes cell cycle arrest, particularly at the S-phase. nih.gov

Structural and mechanistic studies reveal that these quinoline-based inhibitors, similar to the established DHODH inhibitor brequinar (B1684385), bind within a hydrophobic channel that serves as the ubiquinone binding site. nih.govnih.gov The carboxylic acid moiety of the quinoline (B57606) core is essential for this interaction, often forming a salt bridge with a key arginine residue (e.g., R136) and a hydrogen bond with a glutamine residue (e.g., Q47) in the binding pocket. nih.gov The rest of the molecule engages in hydrophobic interactions with various residues lining the channel. nih.gov

Structure-guided design has led to the development of potent quinoline-based DHODH inhibitors. For example, specific analogues have been engineered to form novel hydrogen bond interactions with residues such as T63 and Y356, significantly enhancing inhibitory potency. nih.govnih.gov Molecular docking studies have further elucidated the bioactive conformations of these compounds within the DHODH active site, showing they occupy the narrow tunnel leading to the flavin mononucleotide cofactor, thereby preventing the binding of the natural electron acceptor, ubiquinone. nih.gov

Table 1: Potency of Selected Quinoline-Based Analogues against DHODH

| Compound | DHODH IC₅₀ (nM) | Key Interactions |

|---|---|---|

| Analogue 41 | 9.71 ± 1.4 | - |

| Analogue 43 | 26.2 ± 1.8 | Water-mediated H-bond with T63 |

| 1,7-Naphthyridine 46 | 28.3 ± 3.3 | H-bond with Y356 |

Data sourced from a study on the design and biological evaluation of 4-quinoline carboxylic acids as DHODH inhibitors. nih.govnih.gov

Interactions with Eukaryotic Topoisomerase II and Other Cellular Enzymes

While fluoroquinolones are highly selective for bacterial topoisomerases, some derivatives, particularly at high concentrations, can interact with eukaryotic topoisomerase II. nih.govacs.org However, the mechanism of interaction appears to differ from that observed in bacteria. acs.org Instead of acting as poisons that stabilize the DNA cleavage complex, some fluoroquinolones inhibit the DNA relaxation activity of the human enzyme. acs.org This effect is typically observed at concentrations significantly higher than those required to inhibit bacterial enzymes. acs.org

Studies on novel quinolone derivatives have shown that they can enhance eukaryotic topoisomerase II-mediated DNA cleavage, with some compounds being even more potent than the established anticancer drug etoposide. nih.gov Interestingly, this enhancement of cleavage does not result from the inhibition of the DNA religation step, which is the mechanism for drugs like etoposide. This suggests a novel mechanism of action for these specific quinolones against the eukaryotic enzyme. nih.gov

The chemical structure of the quinolone derivative significantly influences its activity against eukaryotic topoisomerase II. For example, the presence of a fluorine atom at the C-8 position has been shown to increase the potency of these compounds against both the enzyme and mammalian cells. nih.gov Alterations to other substituents on the quinolone ring can differentially affect the drug's ability to enhance DNA cleavage versus its ability to inhibit catalytic strand passage, indicating that these two activities can be separated. nih.gov

In-depth Binding Site Analysis via Molecular Docking and Ligand-Protein Interactions

Molecular docking has been instrumental in elucidating the binding modes of 4-quinolinecarboxylic acid derivatives with their target enzymes. For DHODH, docking studies confirm that inhibitors occupy the ubiquinone binding pocket, a hydrophobic tunnel formed by alpha-helices. nih.govnih.gov The analysis of ligand-protein interactions reveals that the binding is stabilized by a combination of hydrophobic interactions and specific hydrogen bonds.

Key interactions for DHODH inhibitors include:

Hydrophobic Interactions : The quinoline core and other lipophilic moieties interact with nonpolar residues such as L42, M43, L46, P52, A55, A59, F62, and T63. nih.gov

Hydrogen Bonding and Salt Bridges : The essential 4-carboxylic acid group typically forms a salt bridge with an arginine residue and a hydrogen bond with a glutamine residue. nih.gov Structure-guided design has successfully introduced new hydrogen bonds with residues like Y356. nih.gov

Table 2: Predicted Binding Interactions from Molecular Docking Studies

| Target Enzyme | Interacting Residues | Type of Interaction | Reference Compound(s) |

|---|---|---|---|

| DHODH | R136, Q47 | Salt bridge, Hydrogen bond | Brequinar-like inhibitors |

| DHODH | Y356 | Hydrogen bond | 1,7-Naphthyridine analogue 46 |

| DHODH | L42, M43, L46, F62, etc. | Hydrophobic | Brequinar-like inhibitors |

| Bacterial Topoisomerase | Serine and acidic residues | Water-metal ion bridges | Fluoroquinolones |

This table synthesizes data from multiple molecular docking and structural studies. nih.govresearchgate.netijcps.org

For bacterial type II topoisomerases, the binding involves a β-keto acid motif chelating magnesium ions, which in turn bridge the drug to highly conserved serine and acidic residues in the enzyme's active site. researchgate.net Molecular docking of various 2-aryl/heteroaryl-quinoline-4-carboxylic acids against Mycobacterium tuberculosis topoisomerase has shown good interaction energies and the formation of multiple hydrogen bonds with residues like GLY96, ALA22, and ILE21. ijcps.org These computational studies help rationalize the observed biological activities and guide the design of new, more potent inhibitors. ijcps.orgnih.gov

Enzyme Inhibition Kinetics and Mechanistic Studies

The study of enzyme inhibition kinetics provides quantitative insights into the mechanism of action of inhibitors like 4-quinolinecarboxylic acid derivatives. By analyzing changes in key kinetic parameters, such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km), the type of inhibition can be determined. khanacademy.org These parameters are often visualized using Michaelis-Menten or Lineweaver-Burk plots. khanacademy.org

Competitive Inhibition : The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km (substrate concentration at half Vmax) but does not change the Vmax. khanacademy.orgyoutube.com

Noncompetitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic efficiency regardless of whether the substrate is bound. This decreases the Vmax but does not change the Km. khanacademy.orgyoutube.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This type of inhibition leads to a decrease in both Vmax and the apparent Km. khanacademy.orgyoutube.com

For DHODH, quinolinecarboxylic acid inhibitors like brequinar are known to occupy the binding site of the co-substrate ubiquinone. nih.gov This suggests a competitive or mixed-type inhibition mechanism with respect to ubiquinone. Kinetic studies for DHODH inhibitors often involve measuring the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Potent quinoline-based analogues have demonstrated IC₅₀ values in the low nanomolar range. nih.govnih.gov

Preclinical Biological Evaluation of Difluorinated Quinolinecarboxylic Acid Analogues

In Vitro Antimicrobial Spectrum and Potency against Diverse Pathogens

Difluorinated quinolinecarboxylic acids have demonstrated a wide range of antimicrobial activities, showing effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to multiple drugs.

Activity against Gram-Positive and Gram-Negative Bacteria

Difluorinated quinolinecarboxylic acid analogues have shown significant antibacterial activity against a wide array of both Gram-positive and Gram-negative bacteria. One such analogue, CI-934, exhibits broad-spectrum antibacterial properties, with particular potency against streptococci and staphylococci. nih.gov The newer quinolones, in general, demonstrate potent activity against enteric Gram-negative bacteria, Pseudomonas aeruginosa, and Gram-positive bacteria. nih.gov The mechanism of action for quinolones involves the inhibition of bacterial DNA gyrase, leading to a bactericidal effect. nih.gov

The antibacterial potency of these compounds can be influenced by various factors. For instance, the activity of CI-934 was observed to increase with alkalinity. nih.gov Modifications to the core structure of fluoroquinolones, such as substitutions at position 7, can lead to major changes in their potency and pharmacokinetic properties. orientjchem.org For example, the introduction of a fluorine atom at position 6 has been shown to increase potency compared to non-fluorinated versions. mdpi.com

Interactive Table: Antibacterial Spectrum of Difluorinated Quinolinecarboxylic Acid Analogues

| Bacterial Type | Representative Genera | General Activity of Analogues |

|---|---|---|

| Gram-Positive | Staphylococcus, Streptococcus | Potent activity observed nih.govmdpi.com |

| Gram-Negative | Enterobacteriaceae, Pseudomonas, Haemophilus, Neisseria | Potent activity observed nih.govnih.govnih.gov |

| Anaerobes | Bacteroides | Generally fair to poor activity nih.govnih.gov |

Efficacy against Multidrug-Resistant (MDR) Bacterial Strains

A significant advantage of some difluorinated quinolinecarboxylic acid analogues is their effectiveness against multidrug-resistant (MDR) bacteria. CI-934 has been shown to be equally active in vitro against multi-drug-resistant and sensitive isolates, with no apparent cross-resistance. nih.gov This includes activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The development of new quinolone derivatives is a key strategy in combating the rise of antibiotic resistance. mdpi.com For instance, delafloxacin, a fourth-generation fluoroquinolone, shows greater in vitro activity against many Gram-positive pathogens, including quinolone-resistant strains. mdpi.com Nemonoxacin is another example of a newer quinolone effective against MRSA and vancomycin-resistant pathogens. mdpi.com The design of novel quinolones often focuses on overcoming existing resistance mechanisms. researchgate.net

Activity against Atypical Mycobacteria, including Mycobacterium tuberculosis

Newer generations of fluoroquinolones have demonstrated effectiveness in treating tuberculosis, a disease caused by Mycobacterium tuberculosis. orientjchem.org Fluoroquinolones like moxifloxacin, which has a methoxy (B1213986) group at the C8 position, exhibit activity against Mycobacterium tuberculosis. mdpi.com This activity is attributed to the inhibition of DNA gyrase, a crucial enzyme for bacterial replication. nih.gov

Antiviral Activity in Cell-Based Replication Assays

Certain fluoroquinolone derivatives have been investigated for their antiviral properties. One such compound, K-12 (8-difluoromethoxy-1-ethyl-6-fluoro-1,4-dihydro-7-[4-(2- methoxyphenyl)-1-piperazinyl]-4-quinolone-3-carboxylic acid), has demonstrated potent anti-HIV activity. nih.gov It was shown to be effective against different strains of HIV-1, including those resistant to other antiviral drugs, as well as HIV-2 and simian immunodeficiency virus. nih.gov The mechanism of this anti-HIV action is believed to be the inhibition of the Tat-mediated transactivation process in infected cells. nih.gov K-12 also showed inhibitory effects against other viruses such as herpesvirus saimiri, human cytomegalovirus, varicella-zoster virus, and herpes simplex virus types 1 and 2. nih.gov

However, not all fluoroquinolones exhibit broad antiviral activity. A study assessing the potency of four fluoroquinolones (enoxacin, ciprofloxacin (B1669076), levofloxacin, and moxifloxacin) against SARS-CoV-2 and MERS-CoV found that they only suppressed viral replication at high micromolar concentrations, suggesting limited efficacy for these specific viruses. nih.gov

Anticancer Activity and Cytotoxic Mechanisms in Preclinical Cell Models

Fluoroquinolone derivatives have emerged as potential anticancer agents due to their ability to inhibit cell cycle progression and induce apoptosis in cancer cells. nih.gov The mechanism of their anticancer action is often linked to the inhibition of topoisomerase I and II, enzymes vital for DNA replication in cancer cells. nih.gov

Several studies have highlighted the cytotoxic potential of various fluoroquinolone derivatives against a range of cancer cell lines. For example:

N-acylated and N-sulfonated derivatives of ciprofloxacin showed higher anticancer activity against the MCF-7 breast cancer cell line than the parent compound. nih.gov

Hybrids of ciprofloxacin have demonstrated antiproliferative effects against renal carcinoma and melanoma cancer cells. nih.gov

A novel quinoline-4-carboxylic acid analogue was found to be a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis, which is crucial for cell growth. nih.govnih.gov

Another study reported that certain fluoroquinolone derivatives exhibited significant cytotoxic activity against SR-leukaemia and UO-31 renal cell carcinoma cell lines. nih.gov

Interactive Table: Anticancer Activity of Fluoroquinolone Derivatives

| Derivative Type | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| N-acylated/sulfonated ciprofloxacin | MCF-7 (breast cancer) | Increased cytotoxic potential nih.gov |

| Ciprofloxacin hybrids | UO-31 (renal carcinoma), LOX IMVI (melanoma) | Antiproliferative effects nih.gov |

| Quinolone-4-carboxylic acid analogue | - | Potent inhibition of DHODH nih.govnih.gov |

Investigation of Antifungal and Antimalarial Properties

While information on the antifungal properties of difluorinated quinolinecarboxylic acids is limited, the quinoline (B57606) core is a well-established scaffold for antimalarial drugs. nih.gov The 4-aminoquinoline (B48711) derivatives, such as chloroquine, have been pivotal in malaria treatment. mdpi.com

Research into novel quinoline-based antimalarials is ongoing, with a focus on overcoming drug resistance. Modifications to the quinoline structure can lead to compounds with potent activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.gov For instance, a series of quinoline-4-carboxamides were optimized to yield molecules with low nanomolar in vitro potency and excellent oral efficacy in a mouse model of malaria. nih.gov The mechanism of action for many quinoline-based antimalarials is thought to involve the inhibition of hemozoin formation in the parasite. nih.gov

While some quinoline derivatives have shown antimalarial activity, not all are potent. For example, the carboxylic acid metabolite of piperaquine (B10710) (a long-acting antimalarial) showed no relevant in vitro antimalarial activity. nih.gov

Preclinical Pharmacological Characterization in Relevant Animal Models

While specific in vivo data for 3,7-difluoro-4-quinolinecarboxylic acid is not publicly available, studies on structurally related quinolinecarboxylic acid analogues provide insights into the potential preclinical pharmacological profile of this class of compounds. The primary areas of investigation for these analogues have been in infectious diseases, such as malaria, and in oncology.

Research has focused on quinoline-4-carboxamide derivatives, which share a core structural motif with 3,7-difluoro-4-quinolinecarboxylic acid. These studies have demonstrated in vivo activity in mouse models of malaria. For instance, certain quinoline-4-carboxamide analogues have shown the ability to reduce parasitemia when administered orally. nih.gov Optimization of this series of compounds has led to the identification of molecules with excellent oral efficacy in the P. berghei malaria mouse model. nih.govresearchgate.net

In the context of oncology, 4-quinoline carboxylic acids have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. nih.gov Inhibition of DHODH can lead to the depletion of pyrimidines, thereby halting the cell cycle progression of rapidly dividing cancer cells. nih.gov Preclinical studies of these analogues have demonstrated significant oral bioavailability and have characterized their elimination half-life, supporting their potential for further development as anticancer agents. nih.gov

It is important to note that these findings pertain to broader classes of quinoline derivatives and not specifically to 3,7-difluoro-4-quinolinecarboxylic acid. The substitution pattern, including the presence and position of fluorine atoms, can significantly influence the pharmacological properties of a compound, including its efficacy, metabolism, and pharmacokinetic profile. Therefore, dedicated preclinical animal studies would be necessary to characterize the specific pharmacological actions of 3,7-difluoro-4-quinolinecarboxylic acid.

Computational Chemistry and Rational Drug Design for 4 Quinolinecarboxylic Acid, 3,7 Difluoro Scaffolds

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. For 4-quinolinecarboxylic acid, 3,7-difluoro- and its analogs, QSAR studies are pivotal in predicting antibacterial efficacy and optimizing the scaffold for enhanced performance.

A typical QSAR study on this scaffold would involve the generation of a dataset of related compounds with experimentally determined antibacterial activities, often expressed as the minimum inhibitory concentration (MIC). For each compound, a wide array of molecular descriptors would be calculated. These descriptors numerically represent various aspects of the molecular structure and can be categorized as:

Topological descriptors: These describe the atomic connectivity within the molecule.

Quantum-chemical descriptors: These include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges. These are particularly relevant for the 4-quinolinecarboxylic acid, 3,7-difluoro- scaffold, as the electronic properties of the quinoline (B57606) ring system are crucial for its interaction with the target enzyme, DNA gyrase.

Steric and electrostatic field descriptors: In three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields surrounding the molecules are calculated. These fields are then correlated with biological activity to generate contour maps that highlight regions where modifications to the scaffold would likely lead to increased or decreased activity.

Table 1: Key Molecular Descriptors in QSAR Models for Quinolone Scaffolds

| Descriptor Type | Specific Examples | Relevance to 4-Quinolinecarboxylic acid, 3,7-difluoro- |

|---|---|---|

| Quantum-Chemical | HOMO/LUMO Energy, Atomic Charges | The difluoro substitutions at C3 and C7 significantly alter the electron distribution, impacting the molecule's ability to engage in crucial interactions within the DNA gyrase active site. |

| Topological | Connectivity Indices, Shape Indices | These descriptors encode the overall size, shape, and branching of the molecule, which are important for fitting into the binding pocket of the target enzyme. |

| 3D-QSAR Fields | Steric and Electrostatic Fields (CoMFA/CoMSIA) | Contour maps from these analyses can pinpoint specific regions around the 3,7-difluoro-4-quinolinecarboxylic acid scaffold where bulky or charged groups would be beneficial or detrimental to activity. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For the 4-quinolinecarboxylic acid, 3,7-difluoro- scaffold, MD simulations provide invaluable insights into its conformational flexibility and its dynamic interactions with its biological target, typically the DNA gyrase enzyme complexed with DNA. fortunejournals.comfortunejournals.com

MD simulations can be used to:

Analyze the binding mode: By simulating the behavior of the 3,7-difluoro-4-quinolinecarboxylic acid derivative within the active site of DNA gyrase, researchers can observe the stability of the binding pose predicted by molecular docking. fortunejournals.comfortunejournals.com This includes monitoring key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation.

Understand conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, revealing how the 3,7-difluoro-4-quinolinecarboxylic acid scaffold adapts to the binding pocket and how the protein, in turn, accommodates the ligand.

Calculate binding free energies: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy of the ligand-protein complex. fortunejournals.com This provides a quantitative measure of binding affinity that can be used to rank different derivatives and guide optimization efforts.

Conformational analysis of the 4-quinolinecarboxylic acid, 3,7-difluoro- scaffold itself is also crucial. The relative orientation of the carboxylic acid group and the difluorinated quinoline ring can influence its ability to adopt the correct conformation for binding to DNA gyrase. Computational methods can be used to explore the potential energy surface of the molecule and identify low-energy conformers that are likely to be biologically relevant.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a cornerstone of rational drug design that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govnih.gov For inhibitors of DNA gyrase based on the 4-quinolinecarboxylic acid, 3,7-difluoro- scaffold, a pharmacophore model typically includes features such as:

Hydrogen bond donors and acceptors: The carboxylic acid moiety is a key hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the active site of DNA gyrase.

Aromatic rings: The quinoline ring system itself often participates in pi-pi stacking interactions with aromatic residues in the binding pocket.

Hydrophobic features: Substituents on the quinoline ring can contribute to hydrophobic interactions that enhance binding affinity.

Once a robust pharmacophore model is developed, it can be used as a 3D query in virtual screening campaigns. nih.govnih.gov Large chemical databases containing millions of compounds can be rapidly searched to identify molecules that match the pharmacophoric features. This process allows for the efficient identification of novel chemical scaffolds that may also inhibit DNA gyrase, potentially leading to the discovery of new classes of antibacterial agents. The 4-quinolinecarboxylic acid, 3,7-difluoro- scaffold itself can serve as a template for generating such pharmacophore models.

Table 2: Common Pharmacophoric Features for DNA Gyrase Inhibitors

| Feature | Description | Role in 4-Quinolinecarboxylic acid, 3,7-difluoro- |

|---|---|---|

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | The carbonyl oxygen of the carboxylic acid and the ketone at position 4 are key hydrogen bond acceptors. |

| Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond. | The hydroxyl group of the carboxylic acid is a crucial hydrogen bond donor. |

| Aromatic Ring | A planar, cyclic, conjugated system of pi electrons. | The quinoline ring system provides a scaffold for aromatic interactions within the active site. |

| Hydrophobic Group | A nonpolar chemical group. | Substituents at various positions on the quinoline ring can introduce hydrophobic interactions to improve binding. |

Application of Fragment-Based Drug Design Principles

Fragment-based drug design (FBDD) is a powerful strategy for the discovery of lead compounds that starts with the identification of small, low-molecular-weight chemical fragments that bind weakly to the target of interest. rsc.org These fragments are then grown or linked together to produce more potent, drug-like molecules.

The 4-quinolinecarboxylic acid core of the 3,7-difluoro- derivative can be considered a "privileged scaffold" or a large fragment that is known to bind to DNA gyrase. FBDD principles can be applied to optimize this core scaffold in several ways:

Fragment growing: Starting with the 4-quinolinecarboxylic acid core, small fragments can be computationally or experimentally screened for their ability to bind in adjacent pockets of the DNA gyrase active site. These fragments can then be linked to the core scaffold to create larger molecules with improved binding affinity.

Fragment linking: Two or more fragments that bind to different, nearby sites on the protein can be joined together with a chemical linker to create a single, more potent molecule.

Scaffold hopping: The 4-quinolinecarboxylic acid, 3,7-difluoro- scaffold can be replaced with other, structurally distinct fragments that maintain the key pharmacophoric features required for binding. This can lead to the discovery of novel chemical series with improved properties.

The success of FBDD relies heavily on structural information of the target protein, typically from X-ray crystallography or NMR spectroscopy, to guide the design and optimization of the fragments.

Machine Learning Approaches for Compound Optimization and Antimicrobial Agent Development

Applications of machine learning in this context include:

Predictive Modeling: Similar to QSAR, machine learning models, such as deep neural networks, can be trained to predict the antibacterial activity of novel quinoline derivatives with high accuracy. biorxiv.orgresearchgate.net These models can often capture more complex and non-linear relationships between structure and activity than traditional QSAR methods.

Generative Models: Generative AI models can be used to design entirely new molecules that are predicted to be active against a specific bacterial target. stanford.edu These models can be constrained to generate molecules that are synthetically accessible and possess desirable drug-like properties. For the 4-quinolinecarboxylic acid, 3,7-difluoro- scaffold, generative models could suggest novel substitutions or even entirely new core structures that retain the key pharmacophoric features.

Antimicrobial Resistance Prediction: Machine learning algorithms can be trained on genomic data from resistant bacterial strains to predict which mutations are likely to confer resistance to quinolone antibiotics. biorxiv.orgresearchgate.net This information is invaluable for designing new derivatives that can overcome existing resistance mechanisms.

The integration of machine learning with other computational chemistry techniques is creating a powerful new paradigm for the rapid and efficient development of the next generation of antimicrobial agents.

Future Directions and Emerging Research Opportunities

Development of Novel and Greener Synthetic Methodologies for Quinoline-Based Compounds

The synthesis of quinoline-based compounds is continuously evolving, with a significant trend towards the development of more efficient, cost-effective, and environmentally benign methodologies. nih.govnih.gov Traditional methods for quinoline (B57606) synthesis, while effective, often rely on harsh reaction conditions, toxic catalysts, and hazardous solvents, leading to significant environmental concerns and challenges in scalability. researchgate.net Consequently, the principles of green chemistry are increasingly being integrated into the synthesis of fluoroquinolones and other quinoline derivatives. nih.govnih.govresearchgate.neteurekalert.org

Recent advancements have focused on several key areas to improve the sustainability of quinoline synthesis:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields in shorter reaction times and with reduced side product formation. nih.gov This technique has been successfully applied to various quinoline syntheses, including modifications of the Skraup reaction and multicomponent reactions, sometimes using water as a green solvent.

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can enhance reaction rates and yields in quinoline synthesis. It has been particularly useful for producing quinoline-imidazolium hybrids with improved efficiency compared to conventional heating. nih.gov

Novel and Recyclable Catalysts: There is a growing emphasis on replacing homogeneous catalysts with heterogeneous and recyclable alternatives to minimize waste and environmental impact. nih.gov Nanocatalysts, such as those based on iron, copper, and silica (B1680970), are gaining traction due to their high efficiency, large surface area, and ease of recovery and reuse. nih.govnih.gov For instance, silica sulfuric acid has been demonstrated as an efficient and reusable catalyst for the Doebner synthesis of quinoline-4-carboxylic acids. oup.com

One-Pot and Multicomponent Reactions (MCRs): MCRs are highly valued for their ability to construct complex molecules like quinolines from simple starting materials in a single step, which improves atom economy and reduces waste. acs.org The Doebner reaction, a three-component reaction, is a classic example that continues to be refined with greener catalysts and solvent systems. oup.comasm.org

Use of Greener Solvents: The replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives is a cornerstone of green chemistry. researchgate.net Water, ionic liquids, and deep eutectic solvents are being explored as reaction media for quinoline synthesis. nih.govresearchgate.net For example, successful syntheses have been reported in water and ethylene (B1197577) glycol/water systems. asm.org

Metal-Free Synthesis: To avoid the toxicity and cost associated with heavy metal catalysts, metal-free synthetic routes are being developed. nih.govyoutube.com These methods often rely on tandem cyclization strategies and C-H bond functionalization under milder conditions. nih.gov

These greener approaches not only contribute to a more sustainable chemical industry but also often provide access to novel quinoline derivatives with unique substitution patterns that may not be achievable through traditional methods. The continued innovation in synthetic methodologies is crucial for the future development of quinoline-based therapeutics.

Table 1: Comparison of Traditional and Greener Synthetic Methodologies for Quinoline-Based Compounds

| Feature | Traditional Methodologies | Greener Methodologies |

| Energy Source | Conventional heating (e.g., oil baths) | Microwaves, Ultrasound |

| Catalysts | Homogeneous acids/bases, heavy metals | Heterogeneous catalysts, Nanocatalysts, Biocatalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, Ionic liquids, Supercritical fluids, Solvent-free conditions |

| Reaction Type | Multi-step syntheses | One-pot reactions, Multicomponent reactions (MCRs) |

| Atom Economy | Often lower due to byproducts and protecting groups | Higher, with more atoms from reactants incorporated into the final product |

| Waste Generation | Significant, including solvent and catalyst waste | Minimized through catalyst recycling and use of benign solvents |

| Reaction Time | Often lengthy | Typically shorter |

| Yields | Variable, can be moderate to good | Often improved |

Identification and Validation of New Biological Targets for Difluorinated Quinolinecarboxylic Acids

While the antibacterial activity of fluoroquinolones is well-established to be mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, the therapeutic potential of the quinolinecarboxylic acid scaffold extends far beyond these classical targets. nih.govnih.govoup.comacs.org Ongoing research is actively identifying and validating novel biological targets for these compounds, opening up new avenues for the treatment of a diverse range of diseases, including cancer and parasitic infections.

One of the significant emerging targets for quinolinecarboxylic acid derivatives is Dihydroorotate (B8406146) Dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov Inhibition of DHODH can lead to pyrimidine depletion, thereby halting cell cycle progression, making it an attractive target for cancer therapy. nih.gov The validation of DHODH as a target for novel quinoline-based inhibitors often involves assays demonstrating that the compound's antiproliferative effects can be reversed by the addition of uridine, a downstream product of the pathway. nih.gov Furthermore, evaluating the compound's efficacy in cell lines with varying sensitivities to DHODH inhibition can help confirm on-target activity. nih.gov

Another promising area of investigation is the inhibition of enzymes involved in lipid metabolism. For instance, novel quinoline carboxylic acid series have been identified as potent inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1) , an enzyme crucial for the synthesis of triglycerides. nih.gov The discovery and validation of these inhibitors were driven by optimizing their in vitro and in vivo activity, suggesting their potential in metabolic disorders. nih.gov

In the realm of infectious diseases beyond bacteria, quinoline derivatives are being explored as inhibitors of novel targets in parasites. Computational approaches, such as inverse virtual screening (IVS), have been instrumental in identifying potential targets. Through such in silico methods, N-myristoyltransferase (NMT) of Leishmania major has been identified as a promising target for 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.org Validation of this target involves a combination of molecular docking studies to predict binding affinity and molecular dynamics simulations to assess the stability of the ligand-protein complex. frontiersin.org

Furthermore, the anticancer potential of fluoroquinolone analogs is being expanded by targeting human Topoisomerase II , an enzyme critical for DNA replication and cell cycle regulation in cancer cells. news-medical.net Novel derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with their mechanism of action confirmed through topoisomerase II inhibition assays. nih.govnews-medical.net

The identification of these new biological targets is a crucial step in repositioning and expanding the therapeutic utility of the difluorinated quinolinecarboxylic acid scaffold. The validation of these targets through a combination of biochemical assays, cell-based studies, and computational modeling is essential for the progression of these compounds into preclinical and clinical development for new indications.

Table 2: Emerging Biological Targets for Quinolinecarboxylic Acid Derivatives

| Target Enzyme | Biological Function | Therapeutic Area | Validation Methods |

| Dihydroorotate Dehydrogenase (DHODH) | Pyrimidine biosynthesis | Cancer | Uridine rescue assays, Cell line sensitivity profiling |

| Diacylglycerol O-Acyltransferase 1 (DGAT1) | Triglyceride synthesis | Metabolic Disorders | In vitro and in vivo activity optimization |

| N-myristoyltransferase (NMT) | Protein myristoylation | Leishmaniasis | Inverse virtual screening, Molecular docking, Molecular dynamics simulations |

| Topoisomerase II | DNA replication and repair | Cancer | Enzyme inhibition assays, Cytotoxicity assays in cancer cell lines |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,7-difluoro-4-quinolinecarboxylic acid, and how do reaction conditions influence fluorination efficiency?

- Methodological Answer : Fluorination at the 3- and 7-positions of the quinoline ring typically involves halogen-exchange reactions using fluorinating agents like KF or Selectfluor. For example, nucleophilic aromatic substitution (SNAr) on chlorinated precursors under anhydrous conditions is a standard approach . Reaction optimization requires careful control of temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or DMSO) to avoid side reactions such as ring-opening or over-fluorination. Analytical validation via -NMR (e.g., δ 8.68 ppm for H-2) and LC-MS (e.g., m/z 729.3 [M + Na]) is critical to confirm regioselectivity .

Q. How can researchers validate the purity and structural integrity of 3,7-difluoro-4-quinolinecarboxylic acid derivatives?

- Methodological Answer : Combine orthogonal techniques:

- Elemental Analysis : Verify C, H, N, and S content (e.g., %C: 62.88 vs. 63.12 experimental) to detect residual solvents or incomplete reactions .

- Mass Spectrometry : Use ESI+ to confirm molecular weight (e.g., m/z 729.3 [M + Na]) and detect impurities like desfluoro byproducts .

- NMR Spectroscopy : Monitor diagnostic signals (e.g., δ 15.27 ppm for COOH protons) to confirm functional group retention .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluorinated quinolinecarboxylic acid derivatives?

- Methodological Answer : Discrepancies often arise from variable substituent effects or assay conditions. For example:

- Structural Analog Comparison : Compare 3,7-difluoro derivatives with 6,7-dichloro analogs (e.g., 3,7-dichloroquinoline-8-carboxylic acid) to isolate fluorine-specific effects on target binding .

- Dose-Response Studies : Use IC profiling across multiple cell lines to differentiate intrinsic activity from cytotoxicity .

- Computational Modeling : Employ DFT calculations to predict electronic effects of fluorine substituents on molecular interactions (e.g., hydrogen bonding with bacterial DNA gyrase) .

Q. How can researchers optimize reaction conditions to minimize byproducts like ethylenediamine adducts in fluorinated quinolines?

- Methodological Answer : Byproducts such as 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Impurity C) form via nucleophilic attack on reactive intermediates. Mitigation strategies include:

- Solvent Selection : Use aprotic solvents (e.g., THF) to reduce nucleophilic interference.

- Temperature Gradients : Perform stepwise heating (e.g., 50°C → 100°C) to control intermediate reactivity.

- Additive Screening : Introduce scavengers (e.g., molecular sieves) to sequester reactive amines.

Q. What advanced techniques characterize fluorine-specific interactions in quinolinecarboxylic acid metal complexes?

- Methodological Answer :

- X-ray Crystallography : Resolve fluorine-metal coordination geometry (e.g., F–M bond distances in lanthanide complexes) .

- Solid-State NMR : Use -NMR to probe electronic environments of fluorine atoms in crystalline phases .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between fluorinated quinolines and metal ions (e.g., Mg) under physiological conditions.

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for 3,7-difluoro-4-quinolinecarboxylic acid in polar vs. nonpolar solvents?

- Methodological Answer : Discrepancies often stem from protonation state variability. For example:

- pH-Dependent Solubility : The carboxylic acid group (pKa ~4.5) increases aqueous solubility at pH >5, while the neutral form dominates in organic solvents like ethyl acetate .

- Counterion Effects : Salt formation (e.g., sodium or hydrochloride salts) alters solubility profiles. Compare free acid vs. sodium salt data across solvents .

Stability and Degradation Studies

Q. What are the primary degradation pathways of 3,7-difluoro-4-quinolinecarboxylic acid under accelerated storage conditions?

- Methodological Answer :

- Photodegradation : UV exposure leads to defluorination or quinoline ring oxidation, detected via LC-MS (e.g., m/z shifts of -18 Da for hydroxylation) .

- Hydrolytic Degradation : Acidic/basic conditions cleave the carboxylic acid moiety, forming desfluoro derivatives (e.g., 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) .

- Stabilization Strategies : Use amber glassware and inert atmospheres (N) to suppress radical-mediated degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.